

Pterocarpadiol A physical and chemical properties

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Compound of Interest

Compound Name: Pterocarpadiol A

Cat. No.: B15127186

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Pterocarpadiol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol A is a rare natural product belonging to the 6a,11b-dihydroxypterocarpan class of isoflavonoids. It was first isolated from the twigs and leaves of *Derris robusta*. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Pterocarpadiol A**, detailed experimental protocols for its isolation and characterization, and an exploration of the potential biological activities of the broader pterocarpan class of compounds. Due to the limited specific experimental data for **Pterocarpadiol A**, some information is presented in the context of its closely related analogs or the pterocarpan family as a whole.

Physical and Chemical Properties

The physical and chemical properties of **Pterocarpadiol A** are summarized below. It is important to note that while spectroscopic data is well-documented, other physical constants such as melting and boiling points have not been extensively reported in the scientific literature.

Summary of Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₂ O ₇	[1]
Appearance	Amorphous powder	
Optical Rotation	[α] ²⁰ _D -484.0 (c 0.05, MeOH)	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[2]

Note: Specific melting point and boiling point data for **Pterocarpadiol A** are not currently available in the literature. The solubility profile is inferred from data available for related pterocarpanes like Pterocarpadiol D[2].

Spectroscopic Data

The structural elucidation of **Pterocarpadiol A** was primarily achieved through extensive spectroscopic analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition of a molecule.

Parameter	Value
Ionization Mode	ESI (positive)
m/z [M+Na] ⁺	339.0475

The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The following data were recorded in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for **Pterocarpadiol A** (DMSO-d₆)

Position	δ (ppm)	Multiplicity	J (Hz)
1	6.79	d	10.0
2	6.02	dd	10.0, 1.3
4	5.32	d	1.3
6 α	4.79	d	10.1
6 β	4.28	d	10.1
10	6.44	s	
11a	4.68	s	
8,9-OCH ₂ O-	5.94, 5.96	s (each)	
6a-OH	5.93	s	
11b-OH	6.77	s	

Table 2: ¹³C NMR Spectroscopic Data for **Pterocarpadiol A** (DMSO-d₆)

Position	δ (ppm)	Type
1	146.9	CH
2	123.9	CH
3	170.8	C
4	107.5	CH
4a	104.9	C
6	68.9	CH ₂
6a	78.1	C
6b	114.7	C
7	158.5	C
8	140.6	C
9	146.9	C
10	98.4	CH
10a	155.8	C
11a	89.9	CH
11b	91.9	C
8,9-OCH ₂ O-	101.4	CH ₂

Experimental Protocols

The following protocols are based on the original literature describing the isolation and characterization of **Pterocarpadiol A**.

Isolation and Purification of Pterocarpadiol A

The isolation of **Pterocarpadiol A** from its natural source, *Derris robusta*, involves a multi-step process of extraction and chromatography.

3.1.1. Plant Material and Extraction

- The air-dried and powdered twigs and leaves of *Derris robusta* (12.0 kg) are extracted with 95% ethanol (EtOH) at room temperature.
- The solvent is then removed under reduced pressure to yield a crude extract (approximately 870 g).

3.1.2. Chromatographic Fractionation

- The crude extract is subjected to column chromatography on a silica gel column.
- The column is eluted with a gradient of petroleum ether/acetone, followed by methanol (MeOH), to yield multiple fractions.

3.1.3. Purification

- The fractions containing the compounds of interest are further purified by repeated column chromatography.
- This includes chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography (prep. TLC) to yield pure **Pterocarpadiol A**.

Structural Elucidation

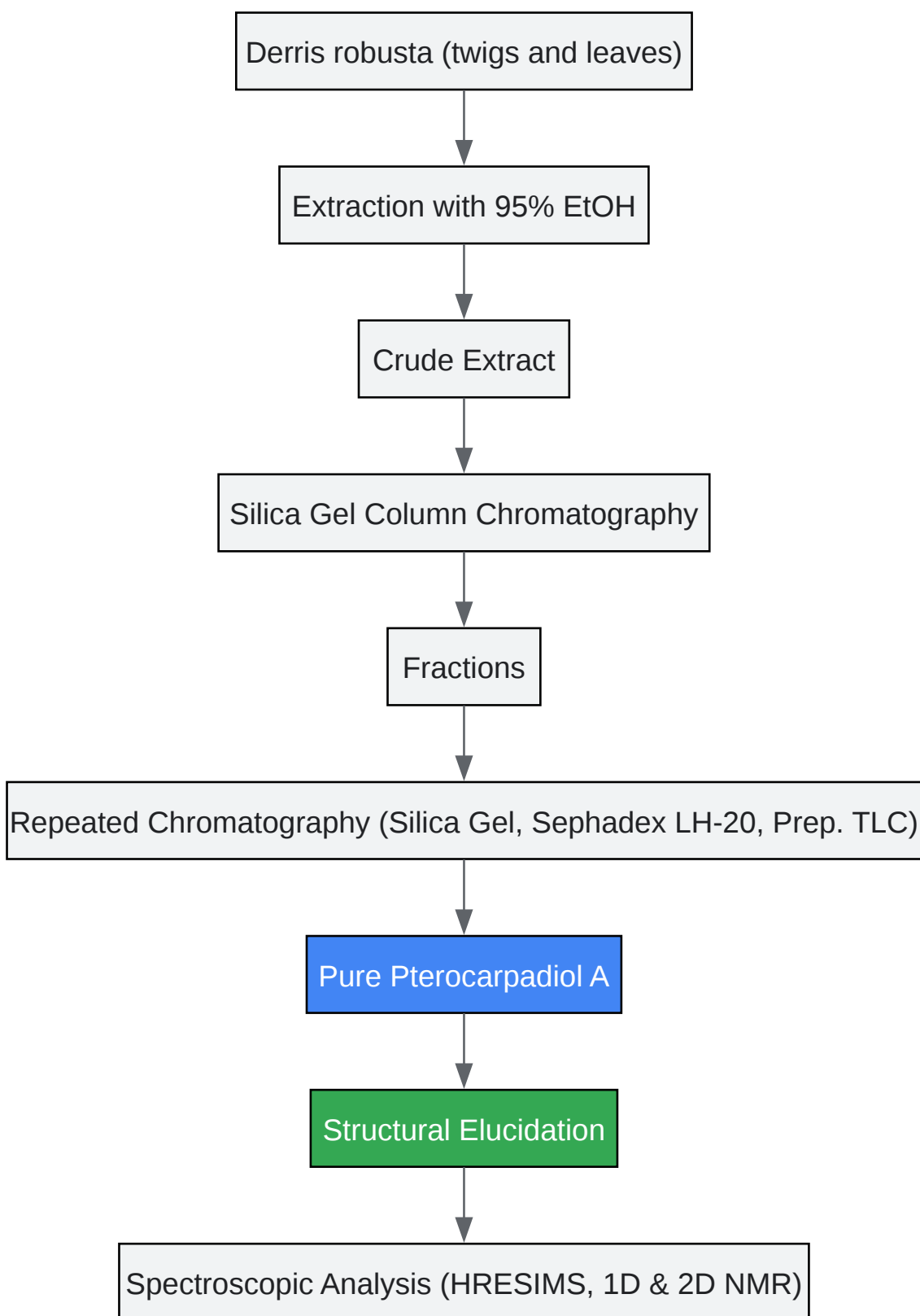
The chemical structure of **Pterocarpadiol A** was determined using a combination of modern spectroscopic techniques.

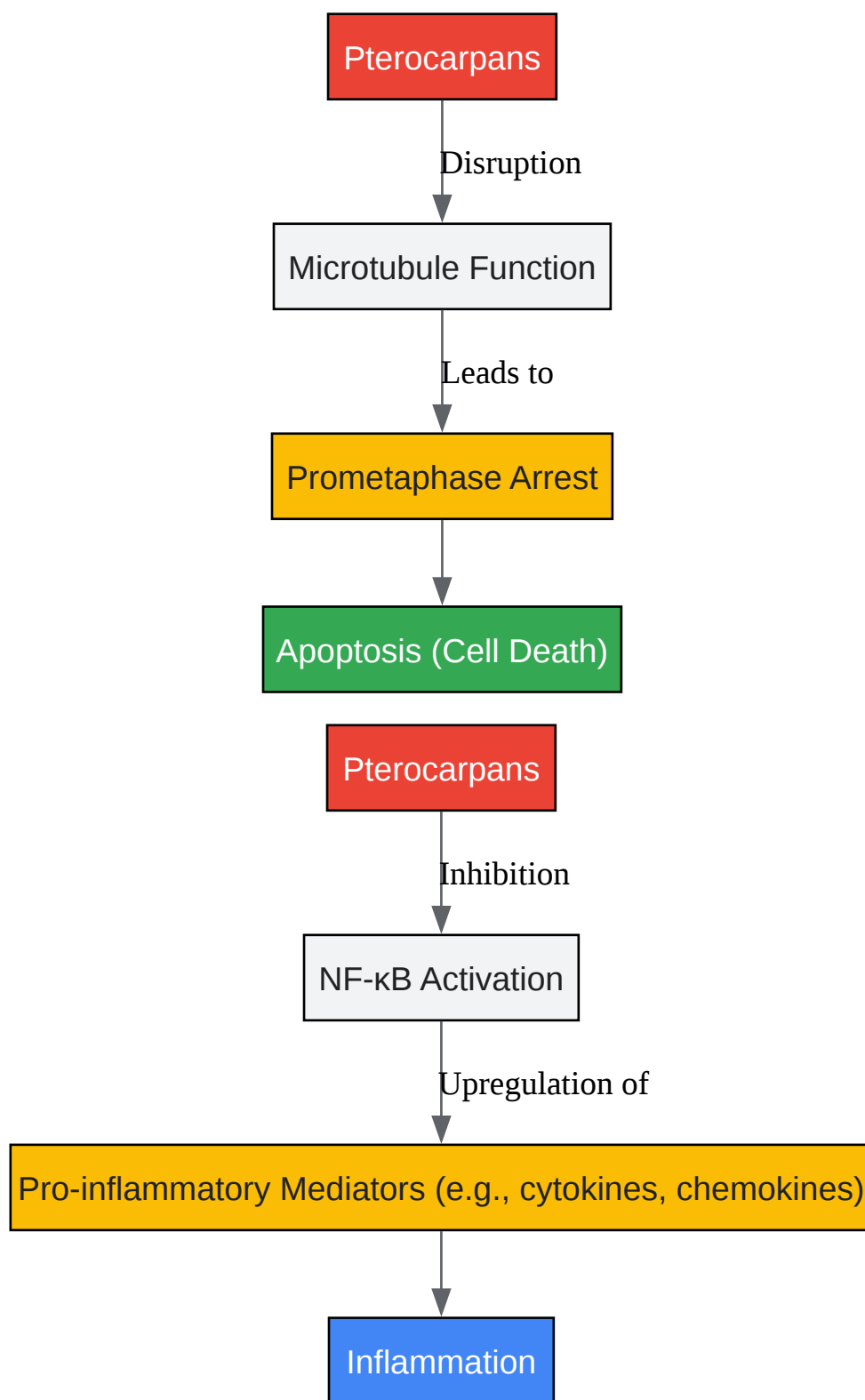
- UV Spectroscopy: Used to identify the presence of a chromophoric system.
- Mass Spectrometry (HRESIMS): Performed on a mass spectrometer equipped with an ESI interface to determine the molecular formula.
- NMR Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR spectra are recorded on a Bruker spectrometer. Chemical shifts are referenced to the solvent signals. The connectivity and stereochemistry are determined from the analysis of these spectra.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

The general workflow for the isolation and structural elucidation of **Pterocarpadiol A** is depicted in the following diagram.





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